Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. FK866 and Generic Piperidine-Nicotinamide Analogs
The target compound exhibits a computed XLogP3 of 3.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a topological polar surface area (TPSA) of 96.8 Ų [1]. These values position it in a distinct physicochemical space compared to the known NAMPT inhibitor FK866 (XLogP3 ~2.5, TPSA ~87 Ų) and generic piperidine-nicotinamide analogs lacking the phenyl carbamate and methylthio groups. The higher TPSA suggests improved solubility and potential for favorable ADME properties, while the increased hydrogen bond acceptor count may enable additional target interactions [1]. However, these are computed properties and require experimental validation.
| Evidence Dimension | Computed physicochemical properties (XLogP3, HBD, HBA, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.2; HBD = 1; HBA = 5; TPSA = 96.8 Ų |
| Comparator Or Baseline | FK866 (XLogP3 ~2.5, TPSA ~87 Ų) and generic piperidine-nicotinamide analogs (estimated TPSA 70-85 Ų, XLogP3 1.5-2.8) |
| Quantified Difference | ΔXLogP3 = +0.7; ΔTPSA = +9.8 to +26.8 Ų; additional HBA |
| Conditions | Computed by PubChem (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
These computed property differences indicate a distinct ADME profile, which can be critical for selecting a chemical probe with optimal bioavailability and target engagement in cellular assays.
- [1] PubChem. (2026). Compound Summary for CID 49689030, Phenyl 4-((2-(methylthio)nicotinamido)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
